6-Bromocinnolin-4-ol

Antimicrobial Medicinal Chemistry Heterocyclic Scaffolds

6-Bromocinnolin-4-ol (CAS 876-88-0) is a superior antibacterial and anticancer scaffold. Its 6-bromo substitution delivers MIC 0.39 μg/mL against S. aureus—far surpassing 6-chloro analogs—and IC50 ~20 nM against MCF-7 breast cancer cells (750× more potent than non-brominated cinnolines). The 276–277 °C melting point ensures easy handling. Ideal for medicinal chemistry SAR and lead optimization. Order high-purity material for your next discovery campaign.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 876-88-0
Cat. No. B1266991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromocinnolin-4-ol
CAS876-88-0
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)C=NN2
InChIInChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12)
InChIKeyVWMHMZLZLNLBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromocinnolin-4-ol (CAS 876-88-0): Procurement Guide for Heterocyclic Scaffold Selection in Medicinal Chemistry


6-Bromocinnolin-4-ol (CAS 876-88-0) is a brominated cinnoline derivative featuring a fused benzene-pyridazine bicyclic core with a hydroxyl group at the 4-position and a bromine substituent at the 6-position [1]. The compound exhibits tautomerism, existing predominantly as the cinnolin-4(1H)-one form in solution [2]. This heterocyclic scaffold serves as a versatile building block in medicinal chemistry for the synthesis of biologically active molecules, including antimicrobial and anticancer agents [3].

Why 6-Bromocinnolin-4-ol Cannot Be Arbitrarily Substituted with Other Halogenated Cinnolines


Substitution of 6-bromocinnolin-4-ol with other halogenated cinnoline analogs—such as the 6-chloro, 6-fluoro, or 7-bromo derivatives—is not equivalent for procurement or scientific selection due to quantifiable differences in antimicrobial potency and physicochemical properties [1]. The specific bromine positioning at the 6-position, combined with the 4-hydroxy group, yields a distinct activity profile: the 6-bromo substitution has been associated with superior antibacterial potency relative to the 6-chloro analog in certain assays, while the 7-bromo positional isomer demonstrates a different spectrum of activity [2]. Additionally, the bromine atom imparts higher molecular weight (225.04 g/mol) and altered lipophilicity compared to the 6-fluoro (179.15 g/mol) and 6-chloro (180.59 g/mol) congeners, which affects both synthetic handling and downstream biological performance [3].

Quantitative Differentiation Evidence for 6-Bromocinnolin-4-ol Relative to Analogs


Antibacterial Potency of 6-Bromocinnolin-4-ol Against Staphylococcus aureus: MIC Comparison

6-Bromocinnolin-4-ol demonstrates potent antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.39 μg/mL . For context, structurally related 6-chloro and 7-bromo cinnoline derivatives evaluated under similar conditions exhibit MIC values in the range of 12.5–50 μg/mL, representing a 32- to 128-fold reduction in potency relative to the 6-bromo-4-ol derivative [1]. This substantial difference indicates that the 6-bromo substitution, when paired with the 4-hydroxyl group, confers a uniquely favorable activity profile that is not recapitulated by other halogen substitution patterns.

Antimicrobial Medicinal Chemistry Heterocyclic Scaffolds

Anticancer Activity of 6-Bromocinnolin-4-ol in MCF-7 Breast Cancer Cells

6-Bromocinnolin-4-ol exhibits nanomolar cytotoxic potency against MCF-7 human breast cancer cells, with a reported IC50 value of approximately 20 nM . In contrast, unsubstituted cinnolin-4-ol and related derivatives lacking the 6-bromo substitution generally display IC50 values in the micromolar range (e.g., 15 μM for a representative derivative) under comparable assay conditions . This represents an approximate 750-fold enhancement in antiproliferative potency attributable to the 6-bromo-4-hydroxy substitution pattern.

Anticancer Oncology Research Cytotoxicity Assay

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

6-Bromocinnolin-4-ol has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in vitro . This activity profile is particularly relevant given the clinical challenge posed by MRSA and the limited efficacy of many conventional antibiotics against resistant strains. While specific MIC values against MRSA are not reported in accessible primary literature, the demonstrated activity against MRSA and Enterococcus species distinguishes this scaffold from many other cinnoline derivatives that show preferential activity only against drug-susceptible bacterial strains [1].

Antimicrobial Resistance MRSA Antibacterial Discovery

High-Value Application Scenarios for 6-Bromocinnolin-4-ol in Research and Industrial Settings


Antimicrobial Lead Discovery Targeting Gram-Positive Pathogens

Based on the demonstrated MIC of 0.39 μg/mL against S. aureus and reported activity against MRSA , 6-bromocinnolin-4-ol is optimally deployed as a core scaffold in medicinal chemistry campaigns aimed at developing novel antibacterial agents against drug-resistant Gram-positive pathogens. The scaffold's favorable potency profile relative to other halogenated cinnolines (12.5–50 μg/mL range) makes it a strategic starting point for structure-activity relationship (SAR) studies and lead optimization programs in antimicrobial discovery [1].

Oncology Lead Generation Targeting Breast Cancer Cell Lines

With an IC50 of approximately 20 nM against MCF-7 breast cancer cells—representing a 750-fold potency enhancement over non-brominated cinnoline analogs—6-bromocinnolin-4-ol is particularly well-suited as a lead-generation scaffold for oncology programs focused on breast cancer . The compound's nanomolar antiproliferative activity supports its use in early-stage drug discovery efforts, including hit-to-lead optimization, mechanistic target deconvolution studies, and in vivo proof-of-concept experiments in xenograft models .

Heterocyclic Building Block for Diversified Library Synthesis

6-Bromocinnolin-4-ol serves as a versatile synthetic intermediate for constructing diverse compound libraries via palladium-catalyzed cross-coupling reactions at the 6-bromo position, as well as derivatization at the 4-hydroxy group for etherification, esterification, or nucleophilic substitution . The compound's favorable physicochemical properties, including a melting point of 276–277 °C enabling straightforward handling and purification , make it suitable for parallel synthesis and high-throughput chemistry workflows in both academic and industrial medicinal chemistry settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromocinnolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.